molecular formula C12H15N3O3 B6642086 4-(Pyridazine-4-carbonylamino)cyclohexane-1-carboxylic acid

4-(Pyridazine-4-carbonylamino)cyclohexane-1-carboxylic acid

Cat. No.: B6642086
M. Wt: 249.27 g/mol
InChI Key: LBCHIAQQDNLXFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Pyridazine-4-carbonylamino)cyclohexane-1-carboxylic acid is a complex organic compound that features a pyridazine ring attached to a cyclohexane carboxylic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Pyridazine-4-carbonylamino)cyclohexane-1-carboxylic acid typically involves multi-step organic reactions. One common method includes the reaction of 4-aminobenzoic acid derivatives under basic conditions using a suitable catalyst and solvent. This process can be carried out in a one-pot manner, which is advantageous for industrial applications due to its efficiency and cost-effectiveness .

Industrial Production Methods

For industrial-scale production, the synthesis process is optimized to ensure high yield and purity. This often involves the use of advanced catalytic systems and controlled reaction environments to maintain the desired trans configuration of the product. The use of low hydrogen pressure and specific solvents further enhances the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4-(Pyridazine-4-carbonylamino)cyclohexane-1-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Substitution Reagents: Halogens (Cl₂, Br₂), nucleophiles (NH₃, OH⁻).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

4-(Pyridazine-4-carbonylamino)cyclohexane-1-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential role in biological pathways and interactions.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism by which 4-(Pyridazine-4-carbonylamino)cyclohexane-1-carboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and influencing biological processes. Detailed studies are required to fully elucidate these mechanisms and identify the precise molecular targets involved .

Comparison with Similar Compounds

Similar Compounds

    Pyridazine: An aromatic heterocyclic compound with two adjacent nitrogen atoms.

    Pyridazinone: A derivative of pyridazine with a carbonyl group at the 3-position.

Uniqueness

4-(Pyridazine-4-carbonylamino)cyclohexane-1-carboxylic acid is unique due to its combination of a pyridazine ring and a cyclohexane carboxylic acid moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

4-(pyridazine-4-carbonylamino)cyclohexane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O3/c16-11(9-5-6-13-14-7-9)15-10-3-1-8(2-4-10)12(17)18/h5-8,10H,1-4H2,(H,15,16)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBCHIAQQDNLXFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1C(=O)O)NC(=O)C2=CN=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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